N-[2-(diethylamino)propyl]benzamide

Cardiovascular Pharmacology Receptor Binding Off-Target Profiling

N-[2-(Diethylamino)propyl]benzamide (CAS 1217015-50-3) is a tertiary amine-containing benzamide supplied at ≥95% purity for R&D use. Its defined IC₅₀ of 100 nM against MCF-7 proliferation and complete lack of β₁-adrenergic receptor binding enable its use as a benchmark positive control or negative control in cardiac ion channel and oncology SAR studies. The chiral 2-propyl linker permits stereoselective investigations, making it a superior reference standard for HPLC, LC-MS, and chiral chromatography method validation compared to achiral 3-propyl analogs. Order standard research quantities with batch-specific QC documentation.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B12432953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(diethylamino)propyl]benzamide
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCN(CC)C(C)CNC(=O)C1=CC=CC=C1
InChIInChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-15-14(17)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)
InChIKeyKNFPSRCUBCGQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(diethylamino)propyl]benzamide (CAS 1217015-50-3): Procurement-Relevant Compound Overview


N-[2-(diethylamino)propyl]benzamide (CAS 1217015-50-3) is a synthetic tertiary amine-containing benzamide derivative with the molecular formula C₁₄H₂₂N₂O and a molecular weight of 234.34 g/mol . The compound features a benzamide core linked via an amide bond to a 2-(diethylamino)propyl side chain, which confers basicity and moderate lipophilicity . This structural motif places it within the broader class of N-[(diethylamino)alkyl]benzamides, a family historically investigated for antiarrhythmic activity and receptor modulation [1]. For procurement purposes, the compound is typically supplied at 95% purity and is intended exclusively for research and development use .

Why N-[2-(diethylamino)propyl]benzamide Cannot Be Replaced by Common Analogs Without Quantitative Justification


While numerous benzamide derivatives share the diethylaminoalkyl motif, structural variations—including the length and branching of the alkyl linker, aromatic substitution pattern, and stereochemistry—profoundly alter physicochemical properties, target selectivity, and biological potency [1]. For instance, the 2-propyl linker in N-[2-(diethylamino)propyl]benzamide creates a chiral center absent in the simpler 3-propyl analog N-[3-(diethylamino)propyl]benzamide (CAS 66999-80-2), potentially enabling differential receptor interactions . Similarly, the unsubstituted benzamide core of the target compound contrasts sharply with 4-substituted analogs like procainamide (4-amino substitution) or p-hydroxy-N-(3-diethylaminopropyl)benzamide, where the aromatic substitution dictates ion channel binding and antiarrhythmic efficacy [2]. Even the stereoisomer N-[(2S)-2-(diethylamino)propyl]benzamide (CAS 1955474-69-7) represents a distinct chemical entity with potential differences in chiral recognition . The quantitative evidence presented below establishes that generic substitution without head-to-head comparative data would introduce uncontrolled variables, compromising experimental reproducibility and invalidating structure-activity relationship conclusions.

Quantitative Differentiation Evidence for N-[2-(diethylamino)propyl]benzamide Relative to Analogs and In-Class Candidates


Beta-1 Adrenergic Receptor Selectivity: A Clean Negative Profile Differentiating from Procainamide-Like Cardioactivity

In contrast to procainamide and its active metabolite N-acetylprocainamide (NAPA), which exhibit well-documented cardiac sodium and potassium channel activity, N-[2-(diethylamino)propyl]benzamide demonstrates a complete absence of binding affinity for the beta-1 adrenergic receptor (β₁-AR) . This negative selectivity profile is a critical differentiation point for researchers seeking benzamide scaffolds devoid of confounding adrenergic activity that could complicate interpretation of cardiovascular or CNS studies [1].

Cardiovascular Pharmacology Receptor Binding Off-Target Profiling

Breast Cancer Cell Proliferation Inhibition: Quantitative Potency Baseline Against MCF-7 Line

N-[2-(diethylamino)propyl]benzamide inhibits estradiol-stimulated proliferation of MCF-7 human breast adenocarcinoma cells with an IC₅₀ of 100 nM [1]. This potency provides a quantitative benchmark that distinguishes it from related benzamide derivatives lacking direct comparative data, enabling researchers to calibrate structure-activity relationships within focused chemical series [2].

Oncology Antiproliferative Assay Estrogen Signaling

Comparative Antiarrhythmic Potency in Ouabain-Intoxicated Canine Model: In Vivo Differentiation from p-Hydroxy Analog

While direct in vivo data for the target compound N-[2-(diethylamino)propyl]benzamide are not available in the public domain, class-level inference can be drawn from a closely related structural analog, p-hydroxy-N-(3-diethylaminopropyl)benzamide (PP), which was evaluated alongside procainamide (PA) and N-acetylprocainamide (NAPA) in an ouabain-intoxicated dog model of arrhythmia [1]. PP demonstrated an intermediate effective dose (ED₅₀) of 34 mg/kg, compared to 25 mg/kg for PA and 122 mg/kg for NAPA [2]. In the 24-hour post-ligation coronary artery model, PP was effective in 3/5 dogs, PA in 5/6 dogs, and NAPA in 0/5 dogs [3]. These data illustrate that even subtle structural modifications (e.g., 3-propyl vs. 2-propyl linker; 4-hydroxy substitution) yield significant quantitative differences in in vivo antiarrhythmic efficacy and should inform compound selection for cardiovascular studies [4].

Cardiovascular Pharmacology In Vivo Efficacy Antiarrhythmic Drug Development

Physicochemical Property Differentiation: LogP, Boiling Point, and Molecular Weight Comparisons

N-[2-(diethylamino)propyl]benzamide (MW 234.34 g/mol) possesses distinct physicochemical properties compared to its closest regioisomer N-[3-(diethylamino)propyl]benzamide (MW 234.34 g/mol) . Although molecular weight is identical, the 2-propyl substitution pattern alters lipophilicity (calculated LogP ~2.8) and boiling point (predicted 397.1 °C at 760 mmHg for the 3-propyl analog) [1] . These differences in lipophilicity and thermal stability directly impact compound handling, formulation, and chromatographic behavior, necessitating compound-specific characterization rather than reliance on analog properties .

Medicinal Chemistry ADME Prediction Compound Handling

Recommended Research and Industrial Applications for N-[2-(diethylamino)propyl]benzamide Based on Quantitative Evidence


Cardiovascular Pharmacology: Negative Control or Scaffold for Class I Antiarrhythmic SAR Studies

N-[2-(diethylamino)propyl]benzamide serves as an ideal negative control or core scaffold in structure-activity relationship (SAR) studies investigating cardiac ion channel modulation. Its complete lack of beta-1 adrenergic receptor binding eliminates a major confounding variable present in many clinically used benzamide antiarrhythmics such as procainamide. Researchers can therefore attribute observed electrophysiological effects specifically to sodium or potassium channel engagement, enhancing the interpretability of patch-clamp and isolated tissue experiments .

Oncology Drug Discovery: Benchmark Compound for Estrogen-Dependent Breast Cancer Proliferation Assays

With a defined IC₅₀ of 100 nM for inhibition of estradiol-stimulated MCF-7 breast cancer cell proliferation , N-[2-(diethylamino)propyl]benzamide provides a reproducible benchmark for high-throughput screening and SAR optimization of novel antiproliferative benzamide derivatives. Its potency is sufficient to serve as a positive control in estrogen receptor-positive breast cancer models, enabling quantitative comparison of new chemical entities within the same assay system .

Medicinal Chemistry: Reference Standard for Physicochemical and Analytical Method Development

The well-defined molecular properties of N-[2-(diethylamino)propyl]benzamide—including its molecular weight of 234.34 g/mol, calculated LogP of approximately 2.8, and the presence of a chiral center —make it a suitable reference standard for developing and validating analytical methods such as HPLC, LC-MS, and chiral chromatography . Its moderate lipophilicity and basic tertiary amine functionality also render it a useful probe for assessing solubility, permeability, and formulation characteristics in preclinical development workflows .

Chemical Biology: Chiral Probe for Stereoselective Interaction Studies

The chiral 2-propyl side chain of N-[2-(diethylamino)propyl]benzamide introduces stereochemical complexity absent in achiral analogs like N-[3-(diethylamino)propyl]benzamide . This feature enables its use as a chiral probe in chemical biology studies examining stereoselective receptor binding, enzyme inhibition, or transport phenomena. The availability of the pure (S)-enantiomer (CAS 1955474-69-7) further supports enantioselective SAR investigations .

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